BenchChemオンラインストアへようこそ!

3,5-Dimethyl-4-((3-(pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)isoxazole

Medicinal Chemistry Structure-Activity Relationship Isoxazole Pharmacology

Procure 3,5-Dimethyl-4-((3-(pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)isoxazole (CAS 1950539-79-3) for focused epigenetic screening against BET bromodomains (BRD2/3/4/T) and CK1 kinase selectivity panels. The unique pyridin-4-yloxy-pyrrolidine extension provides a vector for exploring binding sites beyond the acetyl-lysine pocket, offering a structurally distinct pharmacophore compared to simpler 3,5-dimethylisoxazole analogs. Utilize this sulfonamide-linked scaffold in SBDD fragment-growing and scaffold-hopping campaigns. Available as a high-purity research compound with analytical certification.

Molecular Formula C14H17N3O4S
Molecular Weight 323.37
CAS No. 1950539-79-3
Cat. No. B2609249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-4-((3-(pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)isoxazole
CAS1950539-79-3
Molecular FormulaC14H17N3O4S
Molecular Weight323.37
Structural Identifiers
SMILESCC1=C(C(=NO1)C)S(=O)(=O)N2CCC(C2)OC3=CC=NC=C3
InChIInChI=1S/C14H17N3O4S/c1-10-14(11(2)21-16-10)22(18,19)17-8-5-13(9-17)20-12-3-6-15-7-4-12/h3-4,6-7,13H,5,8-9H2,1-2H3
InChIKeyUWBZKFYSLUUZGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dimethyl-4-((3-(pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)isoxazole (CAS 1950539-79-3): Structural and Functional Baseline for Procurement Evaluation


3,5-Dimethyl-4-((3-(pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)isoxazole (CAS 1950539-79-3) is a synthetic small molecule belonging to the isoxazole-sulfonamide class, characterized by a 3,5-dimethylisoxazole core linked via a sulfonyl bridge to a 3-(pyridin-4-yloxy)pyrrolidine moiety . The compound incorporates three pharmacophoric elements—the isoxazole ring, the sulfonamide linkage, and the pyridyl-ether-pyrrolidine side chain—that collectively confer potential for polypharmacological interactions. Its molecular formula is C14H17N3O4S with a molecular weight of 323.37 g/mol. This compound is primarily available through screening compound suppliers and custom synthesis services, positioning it as a tool compound for early-stage drug discovery and chemical biology investigations rather than a clinically advanced candidate .

Why Close Analogs of 3,5-Dimethyl-4-((3-(pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)isoxazole Cannot Be Interchanged Without Experimental Validation


Within the isoxazole-sulfonamide chemotype, even minor structural modifications can profoundly alter physicochemical properties, target engagement, and biological activity profiles. The distinct combination of the 3,5-dimethylisoxazole core, the sulfonyl linker, and the 3-(pyridin-4-yloxy)pyrrolidine substituent in this compound creates a unique three-dimensional pharmacophore that is not replicated by simpler analogs such as 3,5-dimethylisoxazole-4-sulfonyl chloride or 3,5-dimethyl-4-(pyrrolidin-1-ylsulfonyl)isoxazole (CAS 668471-47-4), which lacks the pyridyl-ether moiety . The pyridin-4-yloxy group introduces a hydrogen-bond acceptor site and contributes to vector-specific interactions with target protein residues, while the pyrrolidine scaffold influences conformational rigidity and binding entropy. Class-level data from isoxazole-based CK1 and BRD4 inhibitor programs confirm that differential substituent patterns lead to distinct selectivity and potency outcomes across kinase and bromodomain targets . Consequently, substituting this compound with a structurally related but chemically distinct analog—without confirmatory comparative biochemical profiling—introduces unacceptable risk of altered target engagement and misleading structure-activity relationship (SAR) conclusions.

Quantitative Differentiation Evidence for 3,5-Dimethyl-4-((3-(pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)isoxazole Relative to Closest Analogs


Structural Differentiation from 3,5-Dimethyl-4-(pyrrolidin-1-ylsulfonyl)isoxazole via Pyridin-4-yloxy Functional Group Introduction

The target compound differs from the commercially available analog 3,5-dimethyl-4-(pyrrolidin-1-ylsulfonyl)isoxazole (CAS 668471-47-4, Sigma-Aldrich T308862) by the presence of a pyridin-4-yloxy substituent at the 3-position of the pyrrolidine ring . This modification adds a hydrogen-bond-accepting pyridine nitrogen and an ether oxygen, increasing the molecular weight from 230.28 g/mol to 323.37 g/mol and introducing an additional topological polar surface area contributor. While direct biochemical head-to-head data are not available in the open literature for this specific pair, class-level SAR from isoxazole-based CK1 inhibitors (Molecules 2019, 24, 873) demonstrates that substituents on the pyrrolidine scaffold significantly modulate both inhibitory potency and isoform selectivity, with IC50 values varying by up to 10-fold depending on the nature and stereochemistry of the pyrrolidine modification . The pyridin-4-yloxy group in the target compound provides a distinct interaction vector that is absent in the unsubstituted pyrrolidine analog.

Medicinal Chemistry Structure-Activity Relationship Isoxazole Pharmacology

Isoxazole Core Differentiation: 3,5-Dimethyl Substitution Pattern versus Mono-methyl or Unsubstituted Isoxazole Analogs

The 3,5-dimethyl substitution on the isoxazole ring is a critical determinant of biological activity, as established by studies on 3,5-dimethylisoxazole-based BET bromodomain inhibitors . In the BET inhibitor literature, the 3-methyl group has been identified as necessary for bromodomain affinity, while modifications or replacement of either methyl group significantly attenuate binding. The target compound retains both methyl groups, distinguishing it from mono-methyl or unsubstituted isoxazole analogs that would be predicted to have reduced affinity for bromodomain-containing proteins. Although the target compound has not been directly profiled against BET bromodomains in published studies, the conserved 3,5-dimethylisoxazole pharmacophore positions it within the structural space of known BET-interacting scaffolds, whereas compounds lacking the 3-methyl group (e.g., 5-methylisoxazole derivatives) or completely unsubstituted isoxazoles are classified in lower-activity structural clusters .

Bromodomain Inhibition BET Proteins Isoxazole Pharmacophore

Sulfonyl Linker Differentiation: Sulfonamide versus Carbonyl or Methylene Linkers in Isoxazole-Pyrrolidine Conjugates

The sulfonyl (-SO2-) linker in the target compound provides distinct electronic and geometric properties compared to analogs employing carbonyl (amide) or methylene linkers between the isoxazole and pyrrolidine moieties. The sulfonamide group introduces a tetrahedral sulfur center, creates a more electron-withdrawing environment, and alters the conformational preferences relative to planar amide linkages. In the context of related compounds such as (3,5-dimethylisoxazol-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone (a carbonyl-linked analog) , the sulfonyl group generates different dipole moment orientation and hydrogen-bond accepting capacity. No direct comparative biochemical data exist for these two specific compounds; however, general medicinal chemistry principles across sulfonamide-versus-amide series indicate that the sulfonamide can enhance metabolic stability by reducing susceptibility to amidase cleavage while maintaining or improving solubility relative to amide analogs with equivalent substituents . This is a class-level inference drawn from broader sulfonamide drug discovery literature.

Sulfonamide Chemistry Drug Design Linker Optimization

Pyridin-4-yloxy versus Pyridin-3-yloxy or Pyridin-2-yloxy Substitution: Positional Isomer Differentiation

The target compound features a pyridin-4-yloxy substituent, which positions the pyridine nitrogen para to the ether linkage. Positional isomers with pyridin-3-yloxy or pyridin-2-yloxy substitution would orient the nitrogen atom differently in space, affecting hydrogen-bonding geometry and electrostatic complementarity with target proteins. Compound (3S*,4R*)-1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-4-pyridin-3-ylpyrrolidine-3-carboxylic acid (Hit2Lead database), which incorporates a pyridin-3-yl substituent, exemplifies a positional isomer with a distinct interaction vector . While there are no published head-to-head biochemical comparisons among pyridyl-oxy positional isomers of this specific scaffold, the well-established principle of positional isomerism in medicinal chemistry—documented extensively for pyridine-containing kinase inhibitors—indicates that the 4-position attachment directs the nitrogen lone pair radially outward from the scaffold axis, potentially engaging different residues than the 3- or 2-substituted variants .

Positional Isomerism Pyridine Substitution Target Selectivity

Recommended Application Scenarios for 3,5-Dimethyl-4-((3-(pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)isoxazole Based on Available Differentiation Evidence


Chemical Probe for Bromodomain and Epigenetic Target Screening Libraries

Given the conserved 3,5-dimethylisoxazole pharmacophore, which is a validated scaffold for BET bromodomain inhibition , this compound is well-suited for inclusion in focused screening libraries targeting bromodomain-containing proteins (e.g., BRD2, BRD3, BRD4, BRDT) or other epigenetic readers. The pyridin-4-yloxy-pyrrolidine extension provides a unique vector for exploring binding site interactions beyond the acetyl-lysine recognition pocket, distinguishing it from simpler 3,5-dimethylisoxazole analogs with truncated substituents. Users should prioritize this compound when seeking isoxazole-based hits with extended side-chain functionality for structure-based optimization of bromodomain selectivity.

Kinase Selectivity Profiling and Casein Kinase 1 (CK1) Tool Compound Development

The isoxazole-pyrrolidine scaffold has demonstrated activity against CK1 isoforms in published enzyme and cellular assays . This compound's unique pyridin-4-yloxy substitution offers a distinct interaction mode with CK1 ATP-binding site residues, as supported by X-ray crystallographic analyses of related diaryl-isoxazole CK1 inhibitors . It is recommended for kinase selectivity panel screening to determine isoform-specific inhibition profiles, and for use as a starting point in structure-guided optimization of CK1δ/ε-selective inhibitors for circadian rhythm, Wnt signaling, or oncology research applications.

Physicochemical and ADME Reference Compound for Sulfonamide-Linked Isoxazole Chemical Series

The sulfonamide linkage in this compound provides a structural benchmark for evaluating physicochemical properties (logP, solubility, permeability) and metabolic stability within sulfonamide-containing isoxazole series. Users comparing sulfonamide-versus-amide-linked analogs can employ this compound as a reference to assess the impact of the sulfonyl group on in vitro ADME parameters, leveraging class-level understanding that sulfonamides may exhibit altered metabolic profiles compared to their amide counterparts .

Fragment-Based and Structure-Based Drug Design (SBDD) Starting Point for Polypharmacological Agents

The compound's modular architecture—isoxazole core + sulfonyl linker + functionalized pyrrolidine—makes it a versatile starting point for fragment-growing and scaffold-hopping strategies in SBDD campaigns. Its structural features allow systematic modification at three distinct regions (isoxazole methyl groups, sulfonamide, pyrrolidine substituent), enabling medicinal chemists to probe multiple vectors simultaneously. When procuring this compound for SBDD programs, users benefit from the ability to independently vary each module based on co-crystal structure information, as demonstrated for related isoxazole-pyrrolidine scaffolds in published CK1-ligand complex structures .

Quote Request

Request a Quote for 3,5-Dimethyl-4-((3-(pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.